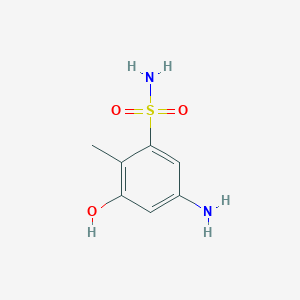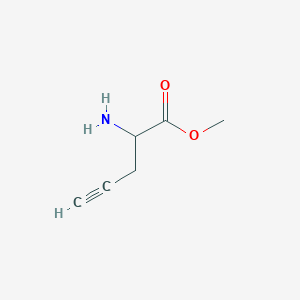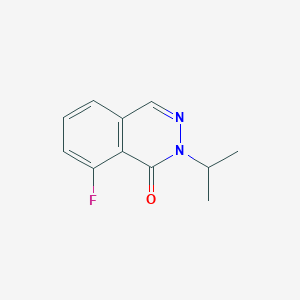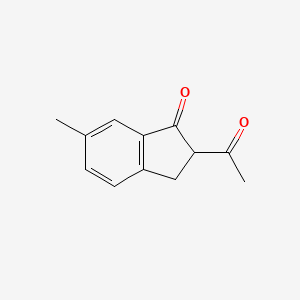
4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an aminobutoxy group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves a multi-step process. One common method starts with the preparation of the dihydropyridinone core, followed by the introduction of the aminobutoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of different functional groups.
Substitution: The aminobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one: shares similarities with other dihydropyridinone derivatives, such as:
Uniqueness
What sets this compound apart is its specific aminobutoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(4-aminobutoxy)-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-9-7-10(8-11(14)13(9)2)15-6-4-3-5-12/h7-8H,3-6,12H2,1-2H3 |
InChI Key |
HASMNHZOHHHJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13254716.png)






![2-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B13254748.png)


amine](/img/structure/B13254760.png)

